molecular formula C10H5BrN2O B3021691 6-Bromo-4-hydroxyquinoline-3-carbonitrile CAS No. 958649-15-5

6-Bromo-4-hydroxyquinoline-3-carbonitrile

Cat. No. B3021691
CAS RN: 958649-15-5
M. Wt: 249.06 g/mol
InChI Key: HEKLYXFAPJNHEX-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxyquinoline-3-carbonitrile is an organic compound with the empirical formula C9H6BrNO . It has a molecular weight of 224.05 .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic compound that includes a pyridine ring fused to phenol . The bromine atom is attached at the 6th position, the hydroxyl group at the 4th position, and the carbonitrile group at the 3rd position .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 224.05 and an empirical formula of C9H6BrNO .

Scientific Research Applications

Antitumor Activities

  • Synthesis of Antitumor Compounds : A study by El-Agrody et al. (2012) involved synthesizing derivatives of 4H-pyrano[3,2-h]quinoline-3-carbonitrile, showing significant antitumor activities against various human tumor cell lines. The structural composition of these compounds, which are closely related to 6-Bromo-4-hydroxyquinoline-3-carbonitrile, suggests potential applications in cancer therapy (El-Agrody et al., 2012).

Corrosion Inhibition

  • Protection Against Iron Corrosion : Erdogan et al. (2017) conducted a computational study on quinoline derivatives, including those similar to this compound, for their potential in inhibiting iron corrosion. These findings indicate the possibility of utilizing such compounds in the protection of metals (Erdogan et al., 2017).

Biological Activity

  • Antibacterial Properties : Rbaa et al. (2019) synthesized pyran derivatives based on 8-hydroxyquinoline and found that these compounds, including structures akin to this compound, displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Rbaa et al., 2019).

Photolabile Protecting Group

  • Use in Photochemistry : A study by Fedoryak and Dore (2002) on 8-bromo-7-hydroxyquinoline, a compound closely related to this compound, highlighted its use as a photolabile protecting group with high efficiency and sensitivity to multiphoton excitation, suggesting applications in controlled photochemical reactions (Fedoryak & Dore, 2002).

Charge Transport Properties

  • Optoelectronic and Nonlinear Properties : Irfan et al. (2020) explored the structural, electronic, and optical properties of hydroquinoline derivatives. Their findings indicate potential applications in multifunctional materials, hinting at the usability of compounds like this compound in such domains (Irfan et al., 2020).

properties

IUPAC Name

6-bromo-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKLYXFAPJNHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634132
Record name 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

364793-52-2
Record name 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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